Z-13-Octadecen-1-yl acetate
CAS No.: 60037-58-3
Cat. No.: VC21078941
Molecular Formula: C20H38O2
Molecular Weight: 310.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 60037-58-3 |
---|---|
Molecular Formula | C20H38O2 |
Molecular Weight | 310.5 g/mol |
IUPAC Name | [(Z)-octadec-13-enyl] acetate |
Standard InChI | InChI=1S/C20H38O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22-20(2)21/h6-7H,3-5,8-19H2,1-2H3/b7-6- |
Standard InChI Key | PPNRRQMJESAXGJ-SREVYHEPSA-N |
Isomeric SMILES | CCCC/C=C\CCCCCCCCCCCCOC(=O)C |
SMILES | CCCCC=CCCCCCCCCCCCCOC(=O)C |
Canonical SMILES | CCCCC=CCCCCCCCCCCCCOC(=O)C |
Introduction
Chemical Identity and Structure
Z-13-Octadecen-1-yl acetate is characterized by its long carbon chain with a specific stereochemistry and functional groups. The detailed chemical identity of this compound is presented in Table 1.
Table 1: Chemical Identification and Structural Information
Parameter | Value |
---|---|
CAS Registry Number | 60037-58-3 |
Molecular Formula | C₂₀H₃₈O₂ |
Molecular Weight | 310.5145 g/mol |
IUPAC Name | [(Z)-octadec-13-enyl] acetate |
Standard InChI | InChI=1S/C20H38O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22-20(2)21/h6-7H,3-5,8-19H2,1-2H3/b7-6- |
Standard InChIKey | PPNRRQMJESAXGJ-SREVYHEPSA-N |
The compound features a linear chain of 18 carbon atoms with a double bond between C-13 and C-14 in the Z (cis) configuration, and an acetate group (CH₃COO-) attached to C-1 . This specific stereochemistry at the double bond is crucial for its biological activity, particularly in insect communication systems.
Physical Properties
The physical properties of Z-13-Octadecen-1-yl acetate provide essential information for its identification, characterization, and handling in research and industrial applications.
Table 2: Physical Properties of Z-13-Octadecen-1-yl acetate
Property | Value | Method/Conditions |
---|---|---|
Boiling Point | 379.5±11.0°C | 760 Torr |
Density | 0.872±0.06 g/cm³ | 20°C, 760 Torr |
Flash Point | 87.8±17.6°C | - |
Odor | Waxy | Sensory evaluation |
LogP (Octanol-Water) | 8.692 | Estimated |
Enthalpy of Vaporization | 108.7 kJ/mol (25.98 kcal/mol) | GC method, 393-438 K |
The high LogP value of 8.692 indicates strong lipophilicity, suggesting Z-13-Octadecen-1-yl acetate has significant affinity for non-polar environments and limited water solubility . This property is consistent with its role as a semiochemical, as many pheromones are lipophilic to facilitate transport through air and interaction with olfactory receptors. The enthalpy of vaporization, determined by gas chromatography, is 108.7 kJ/mol based on data collected in the temperature range of 393 to 438 K .
Analytical Characterization
Chromatographic Data
Gas chromatography (GC) is commonly used to analyze and identify Z-13-Octadecen-1-yl acetate, particularly in complex mixtures such as insect pheromone gland extracts. Retention indices provide valuable information for the identification of this compound.
Table 3: Chromatographic Data for Z-13-Octadecen-1-yl acetate
Column Type | Active Phase | Retention Index (I) | Reference |
---|---|---|---|
Capillary | EC-5 (non-polar) | 2200 | Reboucas, Sant-Ana, et al., 2007 |
Capillary | AT-Wax (polar) | 2054 | Reboucas, Sant-Ana, et al., 2007 |
These retention indices on both non-polar and polar columns provide a reliable method for the identification of Z-13-Octadecen-1-yl acetate in complex mixtures. The specific conditions for these measurements included: 30 m/0.25 mm/0.25 μm columns, helium carrier gas, temperature program starting at 100°C for 1 minute, followed by a 10 K/min ramp to a final temperature of 250°C .
Biological Activity and Functions
Role as an Insect Pheromone
Z-13-Octadecen-1-yl acetate has been identified as a component of sex pheromones in several Lepidopteran species. It plays a crucial role in chemical communication between individuals of the same species, particularly in mate-finding behavior .
In research by Mozūraitis et al. (2006), Z-13-Octadecen-1-yl acetate was identified as one of six compounds in sex pheromone gland extracts of female currant borers (Synanthedon tipuliformis). The compound was present in the ratio of 2.7% relative to the main component, (2E,13Z)-octadeca-2,13-dien-1-yl acetate . This study highlights the compound's role in a specific multicomponent pheromone blend that regulates mate attraction in this moth species.
Presence in Hymenopteran Secretions
According to research by Abdoli and Monfared (2014), Z-13-Octadecen-1-yl acetate was identified as the main component (81.8%) in the labial gland secretions of male Bombus persicus bumblebees . This finding suggests that the compound plays a significant role in the chemical communication system of this bumblebee species, potentially mediating reproductive behaviors.
Table 4: Occurrence of Z-13-Octadecen-1-yl acetate in Insect Secretions
Species | Source | Relative Abundance | Reference |
---|---|---|---|
Synanthedon tipuliformis | Sex pheromone gland | 2.7% | Mozūraitis et al., 2006 |
Bombus persicus | Labial gland | 81.8% | Abdoli and Monfared, 2014 |
This significant difference in relative abundance between species suggests that Z-13-Octadecen-1-yl acetate may serve different functions across insect taxa, acting as a minor component in some pheromone blends while being the dominant semiochemical in others.
Related Research and Applications
Research on Z-13-Octadecen-1-yl acetate has primarily focused on its role as a semiochemical, particularly in insect communication and behavior. The compound has several potential applications:
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Pest management strategies, particularly for monitoring and controlling populations of pest species through pheromone-based trapping .
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Ecological studies on insect behavior and chemical communication mechanisms.
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Development of environmentally friendly pest control methods that target specific species without harming beneficial insects.
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Synthesis of the main component of the sex pheromone of the smaller clear wing moth (Synanthedon tenuis), which involves Z-13-Octadecen-1-yl acetate as an intermediate or related structure .
These applications highlight the practical significance of Z-13-Octadecen-1-yl acetate beyond its theoretical interest in chemical ecology.
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